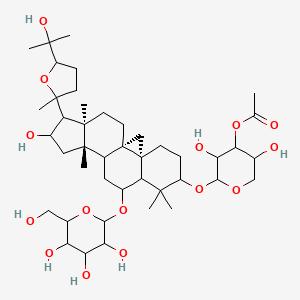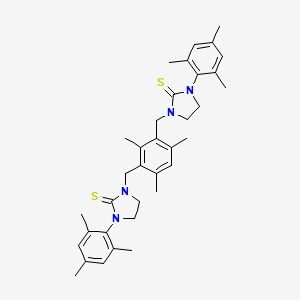
3,3'-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) exerts its effects is primarily through its interaction with metal ions and biological targets. The thione groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A precursor in the synthesis of the target compound.
1,3-Benzenediamine, 2,4,6-trimethyl-: Another related compound with similar structural features.
Uniqueness
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is unique due to its dual thione groups and the presence of multiple aromatic rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets sets it apart from simpler analogs.
Properties
Molecular Formula |
C35H44N4S2 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-3-[[2,4,6-trimethyl-3-[[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]methyl]phenyl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C35H44N4S2/c1-21-14-25(5)32(26(6)15-21)38-12-10-36(34(38)40)19-30-23(3)18-24(4)31(29(30)9)20-37-11-13-39(35(37)41)33-27(7)16-22(2)17-28(33)8/h14-18H,10-13,19-20H2,1-9H3 |
InChI Key |
SLOULMDIROVPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)CC3=C(C(=C(C=C3C)C)CN4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


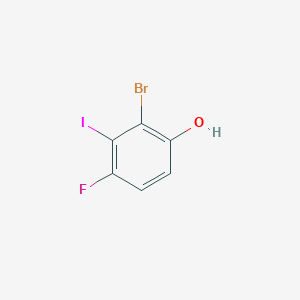
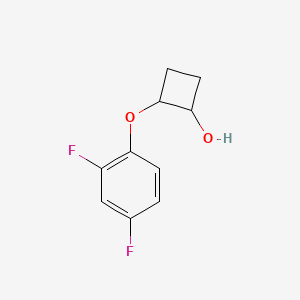

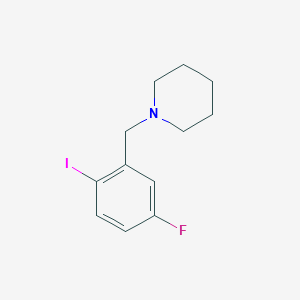
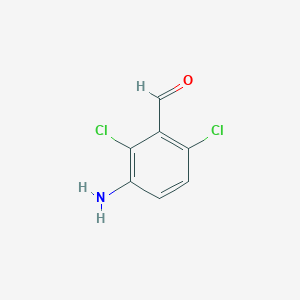
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
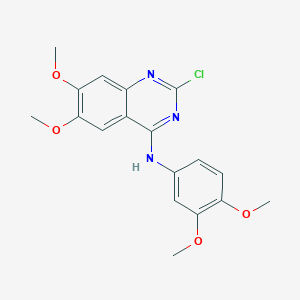
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
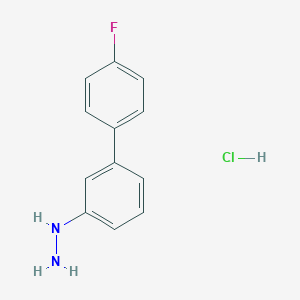
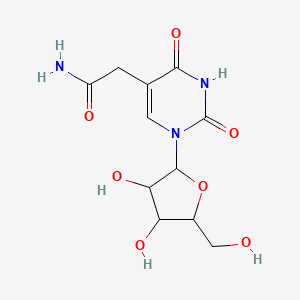
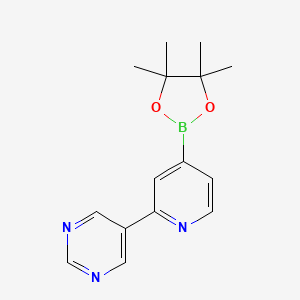
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
